1-Bromo-3-cyclopropoxy-5-nitrobenzene
Description
1-Bromo-3-cyclopropoxy-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three functional groups: a bromine atom at position 1, a cyclopropoxy group at position 3, and a nitro group at position 5.
Properties
CAS No. |
1243387-63-4 |
|---|---|
Molecular Formula |
C9H8BrNO3 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-5-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO3/c10-6-3-7(11(12)13)5-9(4-6)14-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
LVMRLFYYIGJRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopropoxy-5-nitrobenzene typically involves multiple steps. One common method starts with the nitration of bromobenzene to form 1-bromo-3-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopropanol under basic conditions to introduce the cyclopropoxy group.
Industrial Production Methods
Industrial production of 1-Bromo-3-cyclopropoxy-5-nitrobenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopropoxy-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-3-cyclopropoxy-5-nitrobenzene.
Reduction: 1-Bromo-3-cyclopropoxy-5-aminobenzene.
Oxidation: Products may include carboxylic acids or ketones derived from the oxidation of the cyclopropoxy group.
Scientific Research Applications
1-Bromo-3-cyclopropoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropoxy-5-nitrobenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro group can participate in redox reactions, while the cyclopropoxy group can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The nitro group (present in all analogs) deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Bromine, a moderate EWG, further enhances this effect.
Solubility and Stability: Methoxy and methylsulfonyl analogs exhibit higher polarity and solubility in polar solvents (e.g., DMSO, acetone) compared to cyclopropoxy derivatives, which may favor non-polar solvents . Cyclopropoxy-containing compounds may exhibit reduced thermal stability due to ring strain in the cyclopropane moiety .
Hazard Profiles :
- Nitro and bromo substituents are associated with toxicity (e.g., H302: harmful if swallowed; H315: skin irritation) as seen in analogs like 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (H302, H315, H319, H335 classifications) .
- Fluorinated analogs (e.g., trifluoromethoxy derivatives) may pose environmental persistence risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
